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molecular formula C7H6F2O2 B031797 3,6-Difluoro-2-methoxyphenol CAS No. 75626-22-1

3,6-Difluoro-2-methoxyphenol

Cat. No. B031797
M. Wt: 160.12 g/mol
InChI Key: NMQMZOBMVSWMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06313305B1

Procedure details

Using the procedure of Step B of Preparation 1, 21.15 g oil the product of Step C and 260 ml of a molar solution of boron tribromide were reacted to obtain 17.62 g of the desired product.
[Compound]
Name
oil
Quantity
21.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
molar solution
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([O:9]C)[C:3]=1[OH:11].B(Br)(Br)Br>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([OH:9])[C:3]=1[OH:11]

Inputs

Step One
Name
oil
Quantity
21.15 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=C(C=C1)F)OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
molar solution
Quantity
260 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(O)=C(C=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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